molecular formula C8H17BrO2S B8410890 1-Bromo-4-(tert-butylsulfonyl)butane

1-Bromo-4-(tert-butylsulfonyl)butane

Cat. No.: B8410890
M. Wt: 257.19 g/mol
InChI Key: LVKMVCRUSZYFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(tert-butylsulfonyl)butane is an aliphatic brominated compound containing a tert-butylsulfonyl group. The sulfonyl group (SO₂) is a strong electron-withdrawing moiety, which enhances the electrophilicity of the adjacent bromine atom, making it reactive in substitution reactions. This compound is distinct from aromatic bromides or ether/silyl ether analogs due to its aliphatic backbone and sulfonyl functionality, which influence its physical and chemical behavior .

Properties

Molecular Formula

C8H17BrO2S

Molecular Weight

257.19 g/mol

IUPAC Name

1-bromo-4-tert-butylsulfonylbutane

InChI

InChI=1S/C8H17BrO2S/c1-8(2,3)12(10,11)7-5-4-6-9/h4-7H2,1-3H3

InChI Key

LVKMVCRUSZYFHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)CCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural differences between 1-bromo-4-(tert-butylsulfonyl)butane and related compounds:

Compound Name Functional Group Molecular Formula Molecular Weight Key Properties/Applications
This compound Sulfonyl (SO₂) C₈H₁₇BrO₂S ~265.2* High polarity; reactive in SN2 reactions
1-Bromo-4-(tert-butoxy)butane Ether (O) C₈H₁₇BrO 209.12 Boiling point: 203.9°C; used as ether-protected intermediate
1-Bromo-4-(t-butyldimethylsilyloxy)butane Silyl ether (Si-O) C₁₀H₂₃OSiBr 267.28 Silicon enhances stability; sensitive to hydrolysis
1-Bromo-4-(trifluoromethoxy)benzene Trifluoromethoxy (O-CF₃) C₇H₄BrF₃O 233.01 Aromatic; used in pharmaceuticals and agrochemicals
1-Bromo-4-tert-butylbenzene Aromatic bromide C₁₀H₁₃Br 213.12 Aryl bromide; precursor for cross-coupling reactions

*Estimated molecular weight based on functional group addition.

Physical Properties

  • Boiling Points : The sulfonyl group’s polarity likely elevates the boiling point of this compound above that of its ether analog (203.9°C) .
  • Density : The sulfonyl compound’s density is expected to exceed 1.160 g/cm³ (observed in the ether analog) due to higher molecular weight and polarity .

Research Findings and Trends

  • Pharmaceutical Relevance : Brominated aliphatic compounds with sulfonyl groups are emerging in drug synthesis for their reactivity and selectivity .
  • Market Trends : Aromatic bromides (e.g., 1-bromo-4-(trifluoromethoxy)benzene) dominate in agrochemical markets, while aliphatic analogs are gaining traction in polymer chemistry .

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